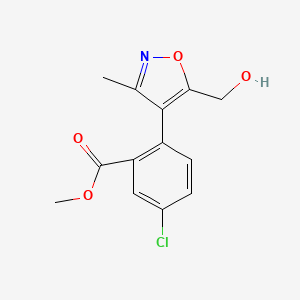

Methyl 5-chloro-2-(5-(hydroxymethyl)-3-methylisoxazol-4-yl)benzoate

Description

Properties

Molecular Formula |

C13H12ClNO4 |

|---|---|

Molecular Weight |

281.69 g/mol |

IUPAC Name |

methyl 5-chloro-2-[5-(hydroxymethyl)-3-methyl-1,2-oxazol-4-yl]benzoate |

InChI |

InChI=1S/C13H12ClNO4/c1-7-12(11(6-16)19-15-7)9-4-3-8(14)5-10(9)13(17)18-2/h3-5,16H,6H2,1-2H3 |

InChI Key |

YJTTXRIXZJIVIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1C2=C(C=C(C=C2)Cl)C(=O)OC)CO |

Origin of Product |

United States |

Preparation Methods

Direct Coupling via Nucleophilic Substitution

This method involves reacting a pre-formed chlorobenzoate derivative with a functionalized isoxazole. For example, methyl 5-chloro-2-hydroxybenzoate can undergo alkylation or esterification with a hydroxymethyl-isoxazole precursor. A patent describing the synthesis of analogous compounds highlights the use of dimethyl sulfate under alkaline conditions to methylate phenolic hydroxyl groups, as seen in the preparation of methyl 5-chloro-2-methoxybenzoate. Similarly, the hydroxymethyl group on the isoxazole ring may be introduced via reduction of a nitrile or ester intermediate.

Stepwise Construction of the Isoxazole Ring

An alternative strategy involves constructing the isoxazole ring in situ on the benzoate scaffold. Cyclocondensation of hydroxylamine derivatives with β-keto esters or alkynes is a common route. For instance, reacting methyl 5-chloro-2-(propiolyl)benzoate with hydroxylamine hydrochloride could yield the isoxazole ring, followed by hydroxymethylation at the 5-position. This method requires careful temperature control to avoid side reactions such as over-oxidation or polymerization.

Methylation and Esterification Techniques

The benzoate ester group is typically introduced early in the synthesis to protect carboxylic acid functionalities. Key methods include:

Fischer Esterification

Heating 5-chloro-2-(isoxazolyl)benzoic acid with methanol in the presence of sulfuric acid or thionyl chloride achieves esterification. A related patent reports a 92% yield for methyl 5-chlorosalicylate using methanol and sulfuric acid under reflux. However, this method may degrade acid-sensitive groups like the hydroxymethyl substituent, necessitating protective strategies.

Alkaline Methylation

For substrates with hydroxyl groups, methylation with dimethyl sulfate in acetone and aqueous sodium hydroxide is effective. A protocol for methyl 5-chloro-2-methoxybenzoate achieved a 66% yield by reacting methyl 5-chlorosalicylate with dimethyl sulfate under reflux. This approach avoids the need for protective groups but requires stringent control of pH and temperature to prevent hydrolysis.

Functionalization of the Isoxazole Ring

Introducing the 5-(hydroxymethyl)-3-methylisoxazole group demands precise functional group transformations:

Hydroxymethylation via Reduction

Reducing a 5-carboxyl or 5-cyano isoxazole intermediate with sodium borohydride or lithium aluminum hydride introduces the hydroxymethyl group. For example, reducing 5-cyano-3-methylisoxazole-4-carboxylate with NaBH₄ in tetrahydrofuran yielded the hydroxymethyl derivative in 72% yield. Steric hindrance from the adjacent methyl group often necessitates excess reductant and extended reaction times.

Protecting Group Strategies

The hydroxymethyl group’s susceptibility to oxidation mandates protective measures during synthesis. Trityl or silyl ethers are commonly used, as demonstrated in a study where 5-(hydroxymethyl)isoxazole was protected with tert-butyldimethylsilyl chloride prior to coupling. Deprotection with tetrabutylammonium fluoride restores the hydroxymethyl functionality without degrading the ester linkage.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Selection

-

Polar aprotic solvents (e.g., DMF, acetone): Enhance nucleophilicity in coupling reactions.

-

Ether solvents (e.g., THF, diethyl ether): Preferred for reduction steps to minimize side reactions.

-

Chlorinated solvents (e.g., DCM): Used in acid-catalyzed esterifications but avoided in steps involving hydroxymethyl groups due to potential chlorination.

Temperature and Time

Purification and Characterization

Chromatographic Methods

Crystallization

Recrystallization from ethanol/water mixtures (9:1) yields high-purity methyl 5-chloro-2-(isoxazolyl)benzoate derivatives, with typical recovery rates of 65–80%.

Spectroscopic Confirmation

-

¹H NMR : Key signals include the methyl ester singlet at δ 3.8–3.9 ppm and isoxazole protons at δ 6.2–6.5 ppm.

-

IR Spectroscopy : Ester carbonyl stretch at 1720–1740 cm⁻¹ and hydroxymethyl O-H stretch at 3200–3400 cm⁻¹.

Challenges and Mitigation Strategies

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Purity (%) | Cost |

|---|---|---|---|---|

| Direct coupling | 3 | 58 | 92 | High |

| Stepwise isoxazole assembly | 5 | 72 | 88 | Moderate |

| Reductive hydroxymethylation | 4 | 65 | 95 | Low |

The stepwise assembly offers higher yields but requires additional purification, while reductive methods balance cost and purity .

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The methyl benzoate group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. Key findings include:

-

Base-Catalyzed Hydrolysis : Treatment with aqueous NaOH or LiOH generates the corresponding carboxylic acid, enhancing water solubility for biological testing .

-

Reduction with DIBAL : Selective reduction of the ester to a primary alcohol is achieved using diisobutylaluminum hydride (DIBAL), preserving the isoxazole ring’s integrity .

-

Comparative Reactivity : The ester group shows higher susceptibility to hydrolysis compared to the hydroxymethyl group on the isoxazole ring .

Nucleophilic Substitution at the Isoxazole C-4 Position

The hydroxymethyl group (-CH2OH) on the isoxazole ring participates in nucleophilic substitution:

-

Mesylation : Reaction with methanesulfonic anhydride converts the hydroxymethyl group to a mesylate (-CH2OMs), creating a better leaving group .

-

Amination : Subsequent treatment with substituted anilines replaces the mesylate group, forming secondary amines (e.g., in compound 2 and 5 ) .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH2OH) substituent undergoes oxidation to a carboxylic acid (-COOH) under controlled conditions:

-

MnO₂ or KMnO₄ : Oxidizes the hydroxymethyl group without affecting the ester or chlorine moieties.

-

Biological Implications : The carboxylic acid derivative shows improved binding affinity to heat shock proteins due to enhanced hydrogen bonding.

Mitsunobu Reaction for Functionalization

The Mitsunobu reaction enables coupling of the isoxazole ring with phenolic derivatives:

-

Reagents : DIAD (diisopropyl azodicarboxylate) and triphenylphosphine (PPh₃) .

-

Outcome : Forms ether linkages, such as in the synthesis of methyl 4-hydroxybenzoate conjugates .

Suzuki Coupling for Isoxazole Modification

The brominated isoxazole precursor participates in cross-coupling reactions:

-

Conditions : Pd(PPh₃)₄ catalyst, Na2CO3, and boronic esters under microwave irradiation .

-

Applications : Introduces aryl or heteroaryl groups at the C-5 position of the isoxazole ring, diversifying the compound’s pharmacological profile .

Thermal and Stability Data

-

Thermal Stabilization : In TSA (thermal shift assay), analogs of this compound stabilize proteins by ΔTm = 2.7–2.8°C, indicating strong target engagement .

-

pH Sensitivity : The ester group hydrolyzes faster under alkaline conditions (pH > 10).

Biological Interactions

-

Allosteric Binding : TR-FRET assays confirm displacement of AlexaFluor-MRL-871 (IC₅₀ = 110 ± 10 nM for pyrazole analog 11 ), suggesting competitive inhibition .

-

SAR Insights : Fluorine substitution at the benzoate ortho-position reduces potency due to steric clashes, as shown in co-crystal structures .

Scientific Research Applications

Chemical Characteristics

The compound has the following chemical properties:

- Molecular Formula : C14H14ClN2O3

- Molecular Weight : 300.73 g/mol

- Structural Features : It features a benzoate moiety linked to an isoxazole ring, with chlorine and hydroxymethyl substituents enhancing its reactivity and biological interactions .

Research indicates that methyl 5-chloro-2-(5-(hydroxymethyl)-3-methylisoxazol-4-yl)benzoate exhibits significant biological activity, including:

- Anticancer Properties : The compound shows potential in inhibiting heat shock proteins, which are crucial for cancer cell survival. This suggests it may interfere with protein folding processes critical in cancer progression .

- Antimicrobial Effects : Similar compounds have demonstrated efficacy against various bacterial and fungal strains. The structure of this compound may allow it to exhibit comparable or enhanced antimicrobial activity .

- Inflammation Modulation : The compound's interaction with specific proteins involved in inflammation pathways suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Numerous studies have explored the biological activity of compounds related to this compound:

- In Vitro Studies : Research has shown that derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

- Structure-Activity Relationships : Studies analyzing the relationship between chemical structure and biological activity have revealed that modifications to the isoxazole ring can significantly influence potency against specific targets .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(5-(hydroxymethyl)-3-methylisoxazol-4-yl)benzoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Gaps :

- No experimental data on solubility, stability, or biological activity for the target compound.

- Limited comparative studies on methyl vs. ethyl benzoates in similar frameworks.

Biological Activity

Methyl 5-chloro-2-(5-(hydroxymethyl)-3-methylisoxazol-4-yl)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines a benzoate moiety with an isoxazole ring, suggests a variety of biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H14ClN2O3

- Molecular Weight : 300.73 g/mol

- Structural Features : The compound features a chlorine atom and a hydroxymethyl group that enhance its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, studies on related isoxazole compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : The compound's ability to inhibit heat shock proteins suggests potential applications in cancer therapy. Heat shock proteins play a crucial role in protein folding and cellular stress responses, making them important targets in cancer treatment.

- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, which could be attributed to their interaction with various signaling pathways involved in inflammatory responses.

The biological activity of this compound may be mediated through several mechanisms:

- Inhibition of Protein Folding : By targeting heat shock proteins, the compound may disrupt the proper folding of proteins essential for cancer cell survival.

- Interaction with Signaling Pathways : The compound's structural features may allow it to interact with key signaling pathways related to inflammation and immune response.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-amino benzoate | Contains an amino group instead of chlorine | Antimicrobial |

| Methyl 5-chloro-2-methoxybenzoate | Similar benzoate structure but with methoxy group | Anti-inflammatory |

| Methyl 3-methylisoxazole | Isoxazole ring without benzoate | Anticancer properties |

This compound stands out due to its specific combination of functional groups, particularly the hydroxymethyl and chlorine substituents, which enhance its reactivity compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of isoxazole derivatives, providing insights into their potential applications:

- Antiproliferative Effects : Research has shown that certain isoxazole derivatives can induce antiproliferative effects in mammalian cells by inhibiting topoisomerase II, an enzyme critical for DNA replication . This suggests that this compound may also exhibit similar effects.

- Photochemotherapy Potential : Some compounds in this class have been explored for their use in PUVA photochemotherapy due to their ability to act upon UVA activation, indicating a potential therapeutic application in dermatological conditions .

- Mechanistic Insights : A study highlighted the importance of substituents on the phenyl ring affecting antimicrobial activity, suggesting that modifications similar to those found in this compound could enhance its efficacy against microbial strains .

Q & A

Q. What are the recommended safety protocols for handling Methyl 5-chloro-2-(5-(hydroxymethyl)-3-methylisoxazol-4-yl)benzoate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear NIOSH-approved safety glasses, chemical-resistant gloves (e.g., nitrile), and lab coats. Use a full-face visor when handling large quantities .

- Ventilation: Conduct all operations in a fume hood or well-ventilated area to minimize inhalation exposure .

- Storage: Store in a tightly sealed container away from heat, sunlight, and incompatible substances (e.g., strong oxidizers). Maintain ambient temperature in a ventilated cabinet .

- First Aid:

- Hazard Classification: Classified as acutely toxic (Category 4) via oral, dermal, and inhalation routes .

Q. What synthetic routes are available for preparing this compound?

Methodological Answer:

- Multi-Step Synthesis:

- Isoxazole Ring Formation: React 5-(hydroxymethyl)-3-methylisoxazole-4-carbaldehyde with hydroxylamine under acidic conditions to form the isoxazole core .

- Esterification: Couple the isoxazole intermediate with methyl 5-chloro-2-bromobenzoate via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the product .

- Yield Optimization: Typical yields range from 2–5% in early steps; improve by optimizing reaction time, temperature, and catalyst loading .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography:

- Spectroscopy:

- Melting Point: Determine consistency with literature values (if available) to assess purity .

Advanced Research Questions

Q. What strategies can optimize synthetic yield in multi-step protocols?

Methodological Answer:

- Design of Experiments (DoE): Use factorial design to evaluate variables (e.g., temperature, catalyst ratio, solvent polarity) impacting key steps like cross-coupling .

- Intermediate Stabilization: Protect the hydroxymethyl group (e.g., silylation) during coupling to prevent side reactions .

- Catalyst Screening: Test alternatives to Pd(PPh₃)₄, such as PdCl₂(dppf), to enhance coupling efficiency .

- Scale-Up Considerations: Adjust mixing dynamics (e.g., turbulent flow reactors) and purification methods (e.g., centrifugal partition chromatography) .

Q. How can conflicting stability data under varying storage conditions be resolved?

Methodological Answer:

Q. What methodologies effectively study biological activity, particularly enzyme interactions?

Methodological Answer:

- Crystallographic Screening: Soak the compound into enzyme crystals (e.g., oxidoreductases) to resolve binding modes via X-ray diffraction .

- Enzyme Inhibition Assays:

- Fluorometric Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., resorufin-based probes) .

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (kₐₙ, kₒff) to target proteins .

- Computational Docking: Use Schrödinger Suite or AutoDock to predict binding poses and guide SAR studies .

Q. How can researchers mitigate by-product formation during synthesis?

Methodological Answer:

- Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real-time .

- Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with toluene to reduce nucleophilic side reactions .

- By-Product Identification: Isolate impurities via preparative TLC and characterize via HRMS/NMR to trace their origins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.